2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an oxadiazole ring, a phenoxy group, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, while the trifluoromethyl group is often incorporated using trifluoromethylation reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenoxy and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in structure but with different functional groups and applications.
2-(1,2,4-Oxadiazol-5-yl)anilines: Shares the oxadiazole ring but differs in the attached groups and overall structure.
Uniqueness
2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is unique due to its combination of an oxadiazole ring, phenoxy group, and trifluoromethyl-substituted pyridine ring.
Properties
Molecular Formula |
C15H10F3N3O2 |
---|---|
Molecular Weight |
321.25 g/mol |
IUPAC Name |
5-methyl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H10F3N3O2/c1-9-20-14(21-23-9)10-2-5-12(6-3-10)22-13-7-4-11(8-19-13)15(16,17)18/h2-8H,1H3 |
InChI Key |
RMGLBBFYMPDEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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